c-di-AMP (diammonium)
Overview
Description
Cyclic diadenosine monophosphate (diammonium) is a bacterial nucleotide second messenger. It plays a crucial role in regulating various physiological processes within bacteria, including cell growth, cell wall homeostasis, and ion transport. Additionally, it is involved in host immune responses, making it a significant molecule in both bacterial physiology and host-pathogen interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclic diadenosine monophosphate (diammonium) typically involves the enzymatic conversion of adenosine triphosphate (ATP) to cyclic diadenosine monophosphate using diadenylate cyclase enzymes. One efficient method uses an immobilized Vibrio cholerae dinucleotide cyclase DncV. The process includes the preparation of DncV-immobilized resin, enzymatic synthesis of cyclic diadenosine monophosphate, purification using macroporous absorption resin SP207, and desiccation using rotary evaporation and lyophilization. The reaction conditions involve incubating the substrate ATP with DncV-immobilized resin in a buffer solution at an optimal pH and temperature .
Industrial Production Methods
For industrial-scale production, the enzymatic method described above can be scaled up. The process ensures high yield and purity, making it suitable for large-scale applications. The use of immobilized enzymes allows for repeated use and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclic diadenosine monophosphate (diammonium) undergoes various chemical reactions, including hydrolysis and degradation. It is hydrolyzed by phosphodiesterase enzymes into linear molecules such as pApA or adenosine monophosphate (AMP). These reactions are crucial for regulating the intracellular levels of cyclic diadenosine monophosphate and its associated physiological effects .
Common Reagents and Conditions
The hydrolysis of cyclic diadenosine monophosphate typically requires the presence of phosphodiesterase enzymes. The reaction conditions include an appropriate buffer solution and optimal temperature to facilitate enzyme activity .
Major Products
The major products formed from the hydrolysis of cyclic diadenosine monophosphate are pApA and adenosine monophosphate. These products play significant roles in bacterial signaling and metabolism .
Scientific Research Applications
Cyclic diadenosine monophosphate (diammonium) has numerous scientific research applications:
Chemistry: It is used as a model compound to study nucleotide signaling pathways and enzyme kinetics.
Biology: It plays a vital role in bacterial physiology, including cell growth, cell wall maintenance, and ion transport. It is also involved in host-pathogen interactions and immune responses.
Medicine: It is being explored as a potential vaccine adjuvant due to its ability to stimulate immune responses. It also serves as a target for developing antimicrobial drugs.
Industry: It is used in the development of biosensors and diagnostic tools for detecting bacterial infections
Mechanism of Action
Cyclic diadenosine monophosphate (diammonium) exerts its effects by binding to specific receptor proteins and regulatory RNA molecules within bacterial cells. This binding regulates various downstream cellular processes, including cell wall maintenance, potassium ion homeostasis, and DNA damage repair. In eukaryotic hosts, it stimulates immune responses by binding to innate immune surveillance proteins, leading to the activation of signaling pathways such as the type I interferon response and NF-κB pathway .
Comparison with Similar Compounds
Cyclic diadenosine monophosphate (diammonium) is similar to other cyclic dinucleotides such as cyclic di-guanosine monophosphate (cyclic di-GMP) and cyclic guanosine monophosphate-adenosine monophosphate (cyclic GMP-AMP). it is unique in its essential role in bacterial growth and virulence. Unlike cyclic di-GMP, which primarily regulates biofilm formation and motility, cyclic diadenosine monophosphate is crucial for cell wall homeostasis and potassium ion regulation. Similar compounds include:
- Cyclic di-guanosine monophosphate (cyclic di-GMP)
- Cyclic guanosine monophosphate-adenosine monophosphate (cyclic GMP-AMP) .
Properties
IUPAC Name |
azane;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O12P2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUFYPKVYNUECF-VEQUCWRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N12O12P2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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